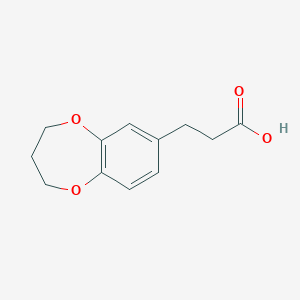

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid

Description

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid (CAS 1018131-87-7) is a benzodioxepin-derived carboxylic acid with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . The compound features a seven-membered benzodioxepin ring fused to a propanoic acid moiety.

Properties

IUPAC Name |

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-12(14)5-3-9-2-4-10-11(8-9)16-7-1-6-15-10/h2,4,8H,1,3,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYULEYHGWKPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CCC(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as 3,4-dihydro-2H-1,5-benzodioxepin-7-amine and propanoic acid derivatives.

Condensation Reaction: The starting materials undergo a condensation reaction, often facilitated by a catalyst, to form the desired compound.

Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents into the compound, altering its chemical behavior.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid exhibits various biological activities that make it a candidate for further research in pharmacology.

Anti-inflammatory Properties

Research indicates that this compound has anti-inflammatory effects. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

| Study Type | Findings |

|---|---|

| In vitro | Inhibition of TNF-alpha and IL-6 production |

| Mechanism | Modulation of NF-kB signaling pathway |

Antimicrobial Activity

Preliminary tests have shown that this compound possesses antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate its potential use in developing new antimicrobial agents.

Anticancer Potential

The compound has been evaluated for its anticancer properties. It is hypothesized to induce apoptosis in cancer cells through the activation of caspase pathways. Studies suggest that it may reduce cell viability in various cancer cell lines.

Proposed Pathways:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cytokine Inhibition : Blocking signaling pathways that promote inflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups. This suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis.

Case Study 2: Antimicrobial Efficacy

In clinical settings, formulations containing this compound were tested against resistant bacterial strains. Results indicated a notable reduction in bacterial load, supporting its use as an adjunct therapy in infectious diseases.

Mechanism of Action

The mechanism by which 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress. The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Benzodioxepin Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid | C₁₂H₁₄O₄ | 222.24 | Benzodioxepin + propanoic acid |

| 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid | C₁₁H₁₂O₄ | 208.22 | Benzodioxepin + acetic acid |

| 3-(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid | C₁₃H₁₆O₅ | 252.26 | Methoxy-substituted benzodioxepin + propanoic acid |

| (2S)-2-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid | C₁₂H₁₅NO₆S | 301.32 | Sulfonylamino group + propanoic acid |

| 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarboxylic acid | C₁₆H₁₄O₄ | 270.28 | Benzodioxepin + benzoic acid |

Key Observations:

- Substitution patterns (e.g., methoxy groups, sulfonylamino) significantly alter molecular weight and polarity .

- The methoxy-substituted derivative (C₁₃H₁₆O₅) exhibits increased molecular weight and may have enhanced metabolic stability due to reduced oxidative susceptibility .

Biological Activity

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- CAS Number : 1018131-87-7

- Purity : Typically ≥95% .

The biological activity of this compound is thought to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may exhibit effects through various biochemical pathways, including:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in metabolic pathways.

- Antioxidant Activity : The benzodioxepin structure may contribute to free radical scavenging abilities .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies suggest that derivatives of benzodioxepin compounds possess significant antimicrobial properties. For instance:

- Case Study : A study demonstrated that certain benzodioxepin derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates potential anticancer activity:

- Mechanism : The compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

- Research Findings : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in immune cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 3-(3,4-dihydro-2H-benzoxazin-7-yl)propanoic acid | Antimicrobial, anticancer | |

| 3-(3,4-dihydro-2H-benzodioxepin-7-yl)-5-methylacetic acid | Anti-inflammatory |

Research Applications

The unique structure of this compound makes it a valuable candidate for various applications:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid?

- Methodology : The compound can be synthesized via condensation reactions starting from 3,4-dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2), followed by carboxylation using reagents like carbon dioxide or Grignard derivatives. Key steps include protecting group strategies (e.g., tert-butyloxycarbonyl for amine protection) and acid-catalyzed cyclization. Purification typically involves recrystallization, yielding a melting point of 143–146°C .

Q. What are the critical physical-chemical properties of this compound for experimental design?

- Key Properties :

- Melting Point : 143–146°C (indicative of high purity when synthesized via recrystallization) .

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in aqueous buffers at neutral pH due to the carboxylic acid group (pKa ~4.5). Adjusting pH to >6 enhances aqueous solubility .

- Stability : Susceptible to photodegradation; store in amber vials under inert gas .

Q. How can researchers confirm the structural identity of this compound?

- Analytical Workflow :

NMR : ¹H and ¹³C NMR to confirm the benzodioxepin ring protons (δ 4.2–4.5 ppm for methylene groups) and propanoic acid chain (δ 2.5–3.0 ppm) .

Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) to verify the molecular ion peak at m/z 194.18 (C₁₀H₁₀O₄) .

Elemental Analysis : Carbon and oxygen content should align with theoretical values (C: 61.85%, O: 32.95%) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points across studies?

- Resolution Strategy :

- Recrystallization Solvent : Compare results using water (mp 143–146°C) vs. ethanol (may depress mp by 2–3°C due to solvent inclusion) .

- Purity Assessment : Combine differential scanning calorimetry (DSC) with HPLC (≥98% purity threshold) to rule out impurities affecting thermal properties .

- Inter-lab Validation : Share samples with independent labs using standardized protocols (e.g., USP ⟨741⟩ melting point guidelines) .

Q. What strategies optimize the compound’s stability in long-term biological assays?

- Experimental Design :

- Lyophilization : Store as a lyophilized powder at -20°C; reconstitute in degassed PBS (pH 7.4) immediately before use .

- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous solutions to prevent oxidation of the dihydrobenzodioxepin ring .

- Accelerated Stability Testing : Conduct ICH Q1A(R2)-compliant studies at 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV (λ = 254 nm) .

Q. How can spectroscopic data resolve ambiguities in the benzodioxepin ring conformation?

- Advanced Techniques :

- 2D-NMR : HSQC and HMBC correlations to map coupling between the propanoic acid chain and the benzodioxepin ring .

- X-ray Crystallography : Single-crystal analysis to confirm the chair conformation of the dihydro-2H-1,5-benzodioxepin ring (if crystals are obtainable) .

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) to predict vibrational frequencies (IR) and compare with experimental data .

Q. What in vitro and in vivo models are appropriate for studying its metabolic fate?

- Methodology :

- Hepatocyte Incubations : Use primary human hepatocytes to identify Phase I/II metabolites via LC-MS/MS .

- Pharmacokinetic Profiling : Administer the compound intravenously (1 mg/kg) in rodent models; collect plasma at 0, 1, 2, 4, 8, 12, and 24 hours for AUC calculations .

- Tissue Distribution : Radiolabel the propanoic acid chain (¹⁴C) to track accumulation in target organs .

Data Contradiction Analysis

Q. How can conflicting bioactivity data between enzyme inhibition assays and cell-based studies be reconciled?

- Troubleshooting Steps :

Protein Binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess free fraction availability .

Metabolite Interference : Test major metabolites (e.g., glucuronide conjugates) for off-target effects using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Cell Permeability : Compare Caco-2 permeability (Papp < 1 × 10⁻⁶ cm/s suggests poor uptake) with efflux ratios (e.g., P-gp-mediated transport) .

Q. What computational tools predict synthetic accessibility for novel derivatives?

- Approach :

- Retrosynthesis Software : Use AI-driven platforms (e.g., ASKCOS or BenchChem’s Retrosynthesis Planner) trained on Reaxys and Pistachio databases to prioritize feasible routes .

- Scoring Metrics : Evaluate routes based on step count (<3 steps), commercial precursor availability, and green chemistry principles (E-factor < 10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.